1-(Dimethylsulfamoyl)pyrazole

Description

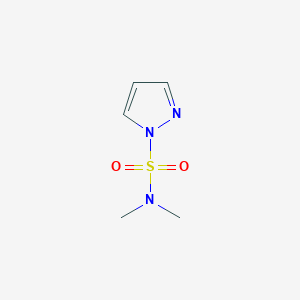

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpyrazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-5-3-4-6-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYSRCRZAGKOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449580 | |

| Record name | 1-(Dimethylsulfamoyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36061-00-4 | |

| Record name | 1-(Dimethylsulfamoyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Dimethylsulfamoyl)pyrazole: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Dimethylsulfamoyl)pyrazole, also known as N,N-Dimethyl-1H-pyrazole-1-sulfonamide, is a heterocyclic organic compound belonging to the pyrazole and sulfonamide classes of molecules. This technical guide provides a comprehensive overview of its chemical properties, structural details, and a representative synthetic protocol. The information presented is intended to support research and development activities in medicinal chemistry and related scientific fields where pyrazole derivatives are of significant interest for their diverse biological activities.

Chemical Structure and Identification

The structural formula of this compound consists of a pyrazole ring substituted with a dimethylsulfamoyl group at the N1 position.

-

IUPAC Name: N,N-Dimethyl-1H-pyrazole-1-sulfonamide

-

Molecular Formula: C₅H₉N₃O₂S

-

SMILES: CN(C)S(=O)(=O)n1cccn1

-

InChI Key: RFYSRCRZAGKOIY-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 175.21 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 118.5 °C | [1] |

| Boiling Point | 287.4 ± 23.0 °C (Predicted) | [1] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Almost insoluble in water; soluble in organic solvents such as ethanol and dimethylformamide. | [1] |

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the sulfonylation of pyrazole followed by amination. The following protocol is a representative method adapted from general procedures for the synthesis of pyrazole sulfonamides.

Step 1: Synthesis of Pyrazole-1-sulfonyl chloride

-

To a stirred solution of pyrazole (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform) under a nitrogen atmosphere, add chlorosulfonic acid (2.0-3.0 eq) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole-1-sulfonyl chloride.

Step 2: Synthesis of N,N-Dimethyl-1H-pyrazole-1-sulfonamide

-

Dissolve the crude pyrazole-1-sulfonyl chloride (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer.

-

To this solution, add a solution of dimethylamine (2.0-2.5 eq) in the same solvent, along with a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq), at 0 °C.

-

Allow the reaction mixture to stir at room temperature overnight, monitoring its progress by TLC.

-

Once the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretching vibrations of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the C=N and C=C stretching vibrations of the pyrazole ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule. The ¹H NMR should show signals corresponding to the pyrazole ring protons and the methyl protons of the dimethylsulfamoyl group. The ¹³C NMR will show the corresponding carbon signals.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to support the structural elucidation by analyzing the fragmentation pattern.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

Potential Applications and Future Directions

While specific biological activities for this compound are not extensively documented in publicly available literature, the pyrazole and sulfonamide moieties are well-established pharmacophores. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. Sulfonamides are a well-known class of antibacterial drugs and are also found in various other therapeutic agents.

The combination of these two scaffolds in this compound suggests its potential as a lead compound in drug discovery programs. Future research could focus on screening this compound against various biological targets to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies, involving modifications of the pyrazole ring and the sulfamoyl group, could lead to the discovery of novel therapeutic agents.

References

The Landscape of 1-(Dimethylsulfamoyl)pyrazole Derivatives: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – While the specific chemical space of 1-(dimethylsulfamoyl)pyrazole derivatives remains a largely underexplored frontier in drug discovery, the broader class of pyrazole sulfonamides has garnered significant attention for its diverse pharmacological activities. This technical guide synthesizes the available information on related compounds to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential synthesis, biological activities, and relevant signaling pathways pertinent to the exploration of this compound analogs.

Introduction to Pyrazole Sulfonamides

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and versatile synthetic accessibility.[1] When functionalized with a sulfonamide group, particularly at the N1 position, the resulting pyrazole sulfonamides have demonstrated a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to target binding affinity and influencing the physicochemical properties of the molecule.

Synthetic Strategies for N-Sulfamoylpyrazoles

While specific protocols for the direct synthesis of this compound derivatives are not extensively documented in publicly available literature, a general and plausible synthetic route can be extrapolated from the synthesis of other N-sulfonyl and N-sulfamoyl heterocycles. The most common approach involves the reaction of a pyrazole with a sulfamoyl chloride in the presence of a suitable base.

A proposed workflow for the synthesis of substituted 1-(dimethylsulfamoyl)pyrazoles is outlined below:

Caption: Proposed synthetic workflow for this compound derivatives.

Experimental Protocol: General Procedure for N-Sulfamoylation of Pyrazoles

The following is a generalized experimental protocol based on the synthesis of related N-sulfonylated heterocycles. Optimization of reaction conditions, including the choice of base, solvent, and temperature, would be necessary for specific substrates.

-

Preparation of the Pyrazole: The desired substituted pyrazole can be synthesized via established methods, such as the Knorr pyrazole synthesis from a 1,3-dicarbonyl compound and a hydrazine derivative.

-

N-Sulfamoylation Reaction:

-

To a solution of the substituted pyrazole (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a base (1.1-1.5 equivalents) is added portion-wise at 0 °C. Suitable bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃).

-

The reaction mixture is stirred at room temperature for 30-60 minutes to ensure complete deprotonation of the pyrazole nitrogen.

-

Dimethylsulfamoyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for several hours to overnight, while being monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

-

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of Structurally Related Pyrazole Sulfonamides

While specific data for this compound derivatives is scarce, the broader class of pyrazole sulfonamides has been extensively investigated for various therapeutic applications. The following tables summarize the biological activities of structurally related compounds, providing a basis for the potential activities of this compound analogs.

Table 1: Anticancer Activity of Pyrazole Sulfonamide Derivatives

| Compound Class | Target | IC₅₀ Values | Cancer Cell Line(s) | Reference |

| Pyrazole Sulfonamides | LRRK2 Kinase | Nanomolar range | Not specified | [1] |

| Pyrazole-based | Akt Kinase | 1.3 nM - 0.95 µM | HCT116 (colon) | [2] |

| Pyrazole-based | Aurora A/B Kinase | 35 nM (A), 75 nM (B) | Not specified | [2] |

| Pyrazole-based | Checkpoint Kinase 2 | 41.64 nM | Not specified | [2] |

| Pyrazole-chalcone hybrids | Not specified | 10 - 10.56 µM | HNO-97 | [3] |

Table 2: Anti-inflammatory and Other Activities of Pyrazole Sulfonamide Derivatives

| Compound Class | Target | IC₅₀/Kᵢ Values | Activity | Reference |

| Pyrazole Sulfonamides | TGF-beta Receptor I Kinase | Kᵢ as low as 15 nM | Inhibition of epithelial-mesenchymal transition | [4] |

| Heterocyclic Sulfonamides | Carbonic Anhydrase | Not specified | Inhibition | [5][6] |

| Sulfonyl/Sulfonamide heterocycles | Various bacterial strains | MIC: 2–64 mg/mL | Antibacterial | [7] |

Potential Signaling Pathways

Given the prevalence of pyrazole sulfonamides as kinase inhibitors, a likely mechanism of action for novel this compound derivatives in an anticancer context would be the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K-Akt-mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for pyrazole-based inhibitors.[2][8]

Caption: Hypothetical inhibition of the PI3K-Akt-mTOR signaling pathway.

Future Directions

The field of this compound derivatives is ripe for exploration. The synthesis of a focused library of analogs with diverse substitutions on the pyrazole ring is a critical first step. Subsequent screening against a panel of kinases and other relevant biological targets could uncover novel therapeutic agents. Structure-activity relationship (SAR) studies will be crucial in optimizing lead compounds for potency, selectivity, and pharmacokinetic properties. The data presented in this guide, drawn from structurally related compound classes, provides a solid foundation and rationale for initiating such a research program.

References

- 1. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acu.edu.in [acu.edu.in]

- 8. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 1-(Dimethylsulfamoyl)pyrazole: A Technical Guide

For Immediate Release

The structural features of 1-(Dimethylsulfamoyl)pyrazole, combining a polar sulfamoyl group with a pyrazole ring, suggest a nuanced solubility profile. The presence of the dimethylsulfamoyl moiety introduces polarity and potential for hydrogen bonding, while the pyrazole ring itself has aromatic character. This duality governs its interaction with various solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of this compound's solubility in a range of common laboratory solvents can be projected. The following table summarizes these predictions, which should be confirmed experimentally.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The polar sulfamoyl group may offer some affinity for water, but the overall molecule, with its pyrazole ring and dimethyl groups, possesses significant non-polar character that likely limits aqueous solubility.[1] |

| Methanol | Soluble | The polarity of methanol and its ability to act as a hydrogen bond donor and acceptor should facilitate the dissolution of the polar sulfamoyl group. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity is expected to effectively solvate the molecule. | |

| Polar Aprotic | Acetone | Soluble | Acetone's polarity is suitable for dissolving compounds with polar functional groups.[1] |

| Acetonitrile | Soluble | The polar nature of acetonitrile should allow for good solvation of this compound. | |

| Dimethylformamide (DMF) | Very Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including sulfonamides.[2] | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is another strong polar aprotic solvent that is expected to readily dissolve the compound. | |

| Non-Polar | Hexane | Insoluble | The significant polarity of the sulfamoyl group makes it unlikely to dissolve in a non-polar alkane solvent like hexane. |

| Toluene | Sparingly Soluble | The aromatic pyrazole ring may have some affinity for the aromatic nature of toluene, but the polar sulfamoyl group will likely limit overall solubility. | |

| Dichloromethane (DCM) | Moderately Soluble | DCM has an intermediate polarity and may show some ability to dissolve the compound. | |

| Diethyl Ether | Sparingly Soluble | While having some polar character, diethyl ether is generally less effective at dissolving highly polar compounds. |

Experimental Determination of Solubility: A Detailed Protocol

To establish the definitive solubility of this compound, a systematic experimental approach is necessary. The following protocols outline both qualitative and quantitative methods.

I. Qualitative Solubility Assessment

This initial screening provides a rapid determination of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (as listed in the table above)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A small amount of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations for each solvent.

II. Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of solvent in a flask. Ensure there is undissolved solid remaining.

-

Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered sample to a known volume with a suitable solvent to bring the concentration within the analytical range of the chosen detection method.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or other appropriate analytical technique.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Determination

The process of determining the solubility of a novel compound follows a logical progression from initial qualitative screening to precise quantitative measurement.

References

Spectroscopic Profile of 1-Phenyl-3,5-dimethylpyrazole: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 1-Phenyl-3,5-dimethylpyrazole, a common pyrazole derivative. The document is structured to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of pyrazole-containing compounds. The guide encompasses Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Furthermore, it outlines the fundamental experimental protocols for each spectroscopic technique and includes a visual workflow to guide the analytical process.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-Phenyl-3,5-dimethylpyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 1-Phenyl-3,5-dimethylpyrazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.46-7.33 | m | 4H | Aromatic-H |

| 7.29-7.19 | m | 1H | Aromatic-H |

| 5.90 | s | 1H | Pyrazole-H4 |

| 2.25 | s | 6H | 2 x CH₃ |

Solvent: CDCl₃, Reference: TMS[1]

Table 2: ¹³C NMR Data for 1-Phenyl-3,5-dimethylpyrazole

| Chemical Shift (δ) ppm | Assignment |

| 148.1 | Pyrazole-C5 |

| 139.4 | Pyrazole-C3 |

| 138.4 | Aromatic-C (ipso) |

| 128.3 | Aromatic-CH |

| 126.4 | Aromatic-CH |

| 124.0 | Aromatic-CH |

| 106.4 | Pyrazole-C4 |

| 12.9 | CH₃ |

| 11.8 | CH₃ |

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Pyrazole Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic and pyrazole ring) |

| ~2950-2850 | Medium | C-H stretch (methyl groups) |

| ~1600-1450 | Strong-Medium | C=C and C=N stretching (aromatic and pyrazole rings) |

| ~1400-1350 | Medium | C-H bend (methyl groups) |

| ~750 and ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Note: This table represents typical ranges for pyrazole derivatives as specific IR data for 1-Phenyl-3,5-dimethylpyrazole was not explicitly found in the search results.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Phenyl-3,5-dimethylpyrazole

| m/z | Interpretation |

| 173 | [M+H]⁺ |

Ionization Mode: Electrospray Ionization (ESI)[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound well without reacting with it.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm. In many modern spectrometers, the solvent signal can be used as a secondary reference.

-

Transfer to NMR Tube: Filter the solution into a clean, standard 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are often sufficient, but for samples with low concentration or for specific experiments (e.g., DEPT, COSY, HSQC), pulse sequences and acquisition times may need to be adjusted.[2]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method for Solids):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Sample Preparation (Neat Liquid):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Data Acquisition: Place the KBr pellet or salt plates in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups within the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization method.

-

Instrumentation Setup:

-

Ionization Source: Select an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like many pyrazole derivatives, while electron ionization (EI) is suitable for more volatile and thermally stable compounds.

-

Mass Analyzer: Common mass analyzers include quadrupole, time-of-flight (TOF), and ion trap.

-

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS). Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Determine the molecular weight of the compound from the molecular ion peak (e.g., [M]⁺˙, [M+H]⁺, [M+Na]⁺). Analyze the fragmentation pattern to gain further structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

References

The Pyrazole Core: A Medicinal Chemistry Cornerstone - An In-depth Technical Guide

A comprehensive overview of the discovery, synthesis, and therapeutic applications of pyrazole-based compounds, tailored for researchers, scientists, and drug development professionals.

Introduction: A Legacy of Therapeutic Innovation

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its journey from a laboratory curiosity to the core of numerous blockbuster drugs is a testament to its versatile nature and profound impact on human health. This technical guide delves into the rich history of pyrazole-based compounds, detailing their discovery, key synthetic methodologies, and the intricate signaling pathways through which they exert their therapeutic effects.

A Historical Milestone: The Knorr Pyrazole Synthesis

The story of pyrazole in medicine begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[1] His successful synthesis of a substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of a β-ketoester with a hydrazine derivative, laid the foundation for an entire field of heterocyclic chemistry.[1] This reaction, now famously known as the Knorr pyrazole synthesis, remains a fundamental and widely utilized method for constructing the pyrazole ring.

Experimental Protocol: The First Synthesis of a Pyrazole Derivative (Knorr, 1883)

The following protocol is based on Knorr's original 1883 publication.[1]

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

Apparatus:

-

Reaction vessel suitable for heating

-

Water bath

-

Apparatus for separating immiscible liquids

-

Crystallization dish

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.

-

Initial Condensation: The mixture was allowed to stand at ambient temperature, leading to an initial condensation reaction and the formation of an oily product and water.

-

Separation: The water formed during the condensation was separated from the oily product.

-

Cyclization: The oily condensation product was heated on a water bath for an extended period, inducing cyclization through the elimination of ethanol to form the crude pyrazolone product.

-

Isolation and Purification: Upon cooling, the product solidified and was collected. Modern procedures would typically involve recrystallization from a solvent like ethanol to obtain a purified product.[1]

Key Pyrazole-Based Drugs: Synthesis and Therapeutic Impact

The versatility of the pyrazole scaffold is evident in the diverse range of therapeutic agents that incorporate this core structure. This section details the synthesis and application of three landmark pyrazole-containing drugs: Celecoxib, Sildenafil, and Rimonabant.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib (marketed as Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2] This selectivity provides anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2]

A common synthetic route to Celecoxib involves the condensation of a trifluoromethyl β-dicarbonyl compound with a substituted hydrazine.[2]

Materials:

-

4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Heptane

Procedure:

-

A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel.

-

4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid are added.

-

The mixture is heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and then brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.[2]

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

Data represents typical values and may vary based on assay conditions.

Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction

Sildenafil (marketed as Viagra) is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme found predominantly in the corpus cavernosum of the penis.[3] By inhibiting PDE5, sildenafil enhances the effect of nitric oxide (NO), leading to smooth muscle relaxation and increased blood flow.

An improved, convergent synthesis of sildenafil is outlined below.[4]

Materials:

-

1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

-

Thionyl chloride

-

2-ethoxy-5-aminosulfonyl-aniline

-

Potassium tert-butoxide

-

N-methylpiperazine

Procedure:

-

Acid Chloride Formation: 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride.

-

Amide Formation: The acid chloride is reacted with 2-ethoxy-5-aminosulfonyl-aniline to form an amide intermediate.

-

Cyclization: The amide intermediate undergoes base-catalyzed cyclization with potassium tert-butoxide to form the pyrazolopyrimidinone core of sildenafil.

-

Final Step: The intermediate is then reacted with N-methylpiperazine to yield sildenafil.[4]

Rimonabant: A CB1 Receptor Inverse Agonist

Rimonabant was developed as an anti-obesity drug that acts as an inverse agonist for the cannabinoid receptor type 1 (CB1).[5] Although later withdrawn from the market due to psychiatric side effects, its development was a significant milestone in targeting the endocannabinoid system.

A common synthetic route for Rimonabant is as follows.[5]

Materials:

-

4-chloropropiophenone

-

Diethyl oxalate

-

Lithium hexamethyldisilazide (LiHMDS)

-

2,4-dichlorophenylhydrazine hydrochloride

-

N-aminopiperidine

-

Acid catalyst

Procedure:

-

Diketone Formation: 4-chloropropiophenone is reacted with diethyl oxalate in the presence of a strong base like LiHMDS to form a diketoester.

-

Hydrazone Formation and Cyclization: The diketoester is then reacted with 2,4-dichlorophenylhydrazine hydrochloride, which undergoes condensation and subsequent acid-catalyzed cyclization to form the pyrazole core.

-

Amide Formation: The ester group on the pyrazole is then converted to a carboxylic acid and subsequently reacted with N-aminopiperidine to form the final amide product, Rimonabant.[5]

Mechanisms of Action: Signaling Pathways of Pyrazole-Based Drugs

The therapeutic efficacy of pyrazole-containing drugs stems from their ability to modulate specific biological pathways. The following diagrams illustrate the mechanisms of action for Celecoxib, the broader class of Bruton's Tyrosine Kinase (BTK) inhibitors (which includes several pyrazole-based compounds), and Rimonabant.

Celecoxib and the COX-2 Signaling Pathway

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Several pyrazole-containing compounds are potent inhibitors of Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell development and signaling.

Rimonabant and CB1 Receptor Inverse Agonism

Conclusion and Future Perspectives

The journey of pyrazole-based compounds from Knorr's initial discovery to their current status as indispensable therapeutic agents highlights the enduring power of chemical synthesis in advancing medicine. The pyrazole core's ability to be readily functionalized has allowed for the fine-tuning of pharmacological properties, leading to the development of highly selective and potent drugs. As our understanding of disease pathways deepens, the pyrazole scaffold will undoubtedly continue to serve as a valuable platform for the design and discovery of the next generation of innovative medicines. The ongoing exploration of novel synthetic methodologies and the identification of new biological targets will ensure that the legacy of the pyrazole core continues to grow, offering hope for the treatment of a wide range of human diseases.

References

A Technical Guide to 1-(Dimethylsulfamoyl)pyrazole for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement, synthesis, and potential biological applications of 1-(Dimethylsulfamoyl)pyrazole, a valuable heterocyclic building block for chemical and pharmaceutical research. This document details commercially available sources, outlines a detailed synthesis protocol, and presents a representative experimental workflow for evaluating its potential anticancer activities, including a relevant signaling pathway diagram.

Sourcing and Procurement of this compound

This compound, also known as N,N-Dimethyl-1H-pyrazole-1-sulfonamide, is available from several chemical suppliers specializing in research chemicals. The following table summarizes key information for procurement.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| Biosynth | 133228-21-4 | C₅H₉N₃O₂S | 175.21 g/mol | Offered as a research chemical.[1] |

| Sigma-Aldrich | 133228-21-4 | C₅H₉N₃O₂S | Not Specified | Available under the Ambeed brand.[2] |

| Dayang Chem (Hangzhou) Co.,Ltd. | 133228-21-4 | Not Specified | Not Specified | Listed as a supplier on Echemi.[3] |

| ECHO CHEMICAL CO., LTD. | 133228-21-4 | Not Specified | Not Specified | Available through the TITAN brand.[4] |

| ChemBK | 133228-21-4 | Not Specified | Not Specified | Lists Shanghai Macklin Biochemical Co., Ltd. and Shanghai Amole Biotechnology Co., Ltd. as suppliers. |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the sulfonylation of pyrazole followed by amidation with dimethylamine. The following is a detailed experimental protocol based on general methods for the synthesis of pyrazole sulfonamides.

Step 1: Synthesis of 1H-Pyrazole-1-sulfonyl chloride

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with chloroform.

-

Reagent Addition: The flask is cooled to 0 °C in an ice bath. Chlorosulfonic acid is added dropwise to the stirred chloroform.

-

Pyrazole Addition: A solution of pyrazole in chloroform is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux (approximately 60 °C) for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1H-pyrazole-1-sulfonyl chloride.

Step 2: Synthesis of this compound

-

Reaction Setup: A round-bottom flask is charged with a solution of 1H-pyrazole-1-sulfonyl chloride in dichloromethane.

-

Amine Addition: The solution is cooled to 0 °C. A solution of dimethylamine in dichloromethane and a base such as triethylamine or diisopropylethylamine is added dropwise.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 16-24 hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Biological Activity and Experimental Protocols

Pyrazole sulfonamide derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and anti-inflammatory properties.[5][6][7] Their mechanisms of action often involve the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival, such as carbonic anhydrases, cyclooxygenases (COX), and various protein kinases like Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K).[8][9]

The following is a representative experimental protocol to evaluate the potential anticancer activity of this compound on a human cancer cell line.

In Vitro Antiproliferative Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line (e.g., MCF-7 breast cancer cells).

Methodology:

-

Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted to various concentrations with the culture medium.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing the different concentrations of this compound. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plates are incubated for 48 or 72 hours.

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescent cell viability assay (e.g., CellTiter-Glo®).

-

Data Analysis: The absorbance or luminescence is measured, and the percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Representative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[9] Pyrazole derivatives have been investigated as inhibitors of components of this pathway. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition for a pyrazole-based compound.

Caption: Hypothetical inhibition of the PI3K signaling pathway by a pyrazole compound.

Experimental Workflow for Kinase Inhibition Assay

To investigate if this compound inhibits a specific kinase in a relevant signaling pathway, such as PI3K, a direct enzyme inhibition assay can be performed.

Caption: Workflow for an in vitro kinase inhibition assay.

References

- 1. This compound | 133228-21-4 | IFA22821 [biosynth.com]

- 2. N,N-Dimethyl-1H-pyrazole-1-sulfonamide | 133228-21-4 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 5. dovepress.com [dovepress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Safety and Handling of Sulfamoylpyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for sulfamoylpyrazole derivatives, a class of compounds with significant interest in pharmaceutical research. The information presented herein is intended to equip laboratory personnel with the knowledge necessary to handle these compounds safely, understand their potential toxicological profile, and implement appropriate experimental protocols.

General Safety and Handling Precautions

Sulfamoylpyrazole derivatives, like all chemical compounds, require careful handling to minimize exposure and ensure a safe laboratory environment. The following guidelines are based on standard laboratory safety practices and information derived from Safety Data Sheets (SDS) for structurally related compounds.

1.1. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling sulfamoylpyrazole derivatives in solid or solution form.

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[1]

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected before use and disposed of properly after handling the compounds.[1]

-

Body Protection: A laboratory coat is essential to protect against skin contact.[1]

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator should be used.[1]

1.2. Engineering Controls

-

Ventilation: All work with sulfamoylpyrazole derivatives should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.[1][2]

-

Safety Equipment: An eyewash station and a safety shower should be readily accessible in the laboratory.

1.3. General Hygiene and Handling Practices

-

Avoid all direct contact with the compounds.[1]

-

Do not breathe dust or vapors.

-

Wash hands thoroughly with soap and water after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove and wash contaminated clothing before reuse.[2]

1.4. Storage

-

Store sulfamoylpyrazole derivatives in a cool, dry, and well-ventilated area.[1]

-

Keep containers tightly closed when not in use.

-

Store away from incompatible materials such as strong oxidizing agents.

1.5. Spills and Waste Disposal

-

Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Absorb solutions with an inert material. Place the waste in a sealed container for disposal.

-

Large Spills: Evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

-

Waste Disposal: Dispose of all waste containing sulfamoylpyrazole derivatives in accordance with local, state, and federal regulations.

Toxicological Profile

The toxicological properties of many sulfamoylpyrazole derivatives have not been exhaustively studied. However, data from related compounds, such as the COX-2 inhibitor celecoxib and other sulfonamides, provide insights into their potential hazards. Toxicity can be influenced by the specific substitutions on the pyrazole and sulfonamide moieties.

2.1. Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for some pyrazole and sulfonamide derivatives. It is important to note that this data is not exhaustive and may not be directly transferable to all sulfamoylpyrazole derivatives.

Table 1: In Vitro Cytotoxicity Data (IC50)

| Compound Class/Derivative | Cell Line | IC50 (µM) | Reference |

| Sulfamoylphenyl Pyrazole Derivatives | hCA IX | 0.04 - 1.77 | [3] |

| Sulfamoylphenyl Pyrazole Derivatives | hCA XII | 0.08 - 1.70 | [3] |

| Compound 5b (a sulfamoylphenyl pyrazole) | MCF-7 (breast cancer) | 5.21 (normoxic), 3.50 (hypoxic) | [3] |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives | Leishmania infantum | Similar to pentamidine | [4][5] |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives | Leishmania amazonensis | Similar to pentamidine | [4] |

| Pyrazole-based Benzenesulfonamides | hCA II, IX, XII | 0.12 - 0.38 (for most potent) | [6] |

| Sulfamoyl Derivatives | A549 (lung cancer) | 5.34 | |

| Sulfamoyl Derivatives | MCF-7 (breast cancer) | 4.71 |

Table 2: Acute Toxicity Data (LD50)

| Compound Class/Derivative | Route of Exposure | Species | LD50 | Reference |

| Pyrazole | Oral | Rat | 1010 mg/kg | |

| Pyrazole | Dermal | Rabbit | >2000 mg/kg | |

| 1-(Phenylsulfonyl)pyrazole | Oral | Not specified | Not specified, poses no health hazard | [7] |

| A Pyrazole Derivative | Oral | Rat | 2500 mg/kg | [8] |

| A Pyrazole Derivative | Intraperitoneal | Mouse | 550 mg/kg | [8] |

| Sulfonamide-Bearing Pyrazolone Derivative (24d) | Intravenous | Not specified | 665.62 mg/kg | [9] |

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments to assess the toxicological profile of novel sulfamoylpyrazole derivatives.

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for the initial screening of cytotoxicity.[10][11][12][13]

Objective: To determine the concentration of a sulfamoylpyrazole derivative that inhibits cell viability by 50% (IC50).

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of desired concentrations. Add the compound dilutions to the wells and incubate for 72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubation: Incubate the plate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

3.2. Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol provides a framework for assessing the acute oral toxicity of a sulfamoylpyrazole derivative.[14]

Objective: To determine the acute oral toxicity and estimate the LD50 of a test compound.

Methodology:

-

Animal Selection: Use healthy, young adult Swiss albino mice (20-25 g) of a single sex.

-

Acclimatization: Acclimatize the animals to laboratory conditions for at least 5 days before the experiment.

-

Fasting: Fast the animals for 24 hours before dosing, with free access to water.

-

Dosing: Prepare the test compound in a suitable vehicle. Administer the compound orally to groups of six animals at increasing dose levels (e.g., 10, 100, 1000, 2000 mg/kg body weight).

-

Observation: Observe the animals continuously for the first 3 hours for any behavioral, neurological, or autonomic changes. Continue observations every 30 minutes for the next 3 hours, and then daily for 14 days for signs of toxicity and mortality.

-

Data Collection: Record the number of mortalities at each dose level.

-

Endpoint: The results can be used to classify the substance according to the Globally Harmonized System (GHS) for chemical classification and labeling.

3.3. Ames Test for Genotoxicity (Bacterial Reverse Mutation Assay)

This protocol is a screening assay to assess the mutagenic potential of a sulfamoylpyrazole derivative.[9][15][16]

Objective: To determine if a compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: Use appropriate histidine auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100).

-

Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.

-

Compound Exposure: Expose the bacterial strains to a range of concentrations of the test compound in a minimal histidine medium.

-

Plating: Plate the treated bacteria onto agar plates lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of sulfamoylpyrazole derivatives can arise from various mechanisms, including off-target effects and the formation of reactive metabolites.

4.1. Inhibition of Cyclooxygenase (COX) Enzymes

Some sulfamoylpyrazole derivatives, such as celecoxib, are selective inhibitors of COX-2. While this provides the desired anti-inflammatory effects, it can also lead to adverse effects.

-

Cardiovascular Toxicity: Inhibition of COX-2 can disrupt the balance of prostaglandins, potentially leading to an increased risk of cardiovascular events.[1][10]

-

Gastrointestinal Toxicity: Although designed to be safer for the gastrointestinal tract than non-selective NSAIDs, selective COX-2 inhibitors can still cause gastrointestinal issues.[15]

4.2. Sulfonamide-Related Toxicity

The sulfonamide moiety can be metabolized to reactive intermediates that may contribute to toxicity.

-

Hypersensitivity Reactions: Sulfonamides are known to cause hypersensitivity reactions, which are often associated with the arylamine group present in some sulfonamide antibiotics.[17][18] The metabolism of sulfonamides via N-acetylation and oxidation can lead to the formation of reactive metabolites that may trigger an immune response.[3][19]

4.3. Signaling Pathways

Recent studies have implicated specific signaling pathways in the action and potential toxicity of pyrazole sulfonamide derivatives.

-

PI3K/Akt/mTOR Pathway: Some 1H-pyrazol-1-yl benzenesulfonamide derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is involved in inflammation and cell survival.[12]

-

Akt Signaling: Celecoxib and its analogues have been found to inhibit the Akt signaling pathway in cancer cells, leading to apoptosis. This effect can be independent of COX-2 inhibition.[19]

Diagrams of Signaling Pathways and Experimental Workflows

Below are diagrams created using the DOT language to visualize key pathways and workflows relevant to the safety and handling of sulfamoylpyrazole derivatives.

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Caption: Potential toxicity pathway involving the PI3K/Akt/mTOR signaling cascade.

Conclusion

Sulfamoylpyrazole derivatives represent a promising class of compounds with diverse therapeutic potential. However, a thorough understanding of their safety and toxicological profile is crucial for their development. This guide provides a foundational framework for the safe handling of these compounds and for conducting preliminary toxicity assessments. Researchers are strongly encouraged to consult specific Safety Data Sheets for individual compounds and to conduct a thorough risk assessment before initiating any new experimental work. As research in this area progresses, it is anticipated that a more detailed understanding of the structure-toxicity relationships of sulfamoylpyrazole derivatives will emerge, further guiding the design of safer and more effective therapeutic agents.

References

- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural investigation on the selective COX-2 inhibitors mediated cardiotoxicity: A review [ouci.dntb.gov.ua]

- 11. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative gastrointestinal toxicity of selective cyclooxygenase (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ClinPGx [clinpgx.org]

- 19. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical Properties of N-Sulfonylated Pyrazoles: A Technical Guide for Drug Development Professionals

Abstract

N-sulfonylated pyrazoles are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of their thermochemical properties, such as enthalpy of formation and sublimation, is crucial for optimizing drug substance stability, formulation, and manufacturing processes. This technical guide provides a comprehensive overview of the methodologies used to determine these critical parameters. While specific experimental data for N-sulfonylated pyrazoles is not extensively available in the public domain, this document details the established experimental and computational protocols applicable to this class of compounds. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the characterization of these promising therapeutic agents.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatization with a sulfonyl group at the N1 position can significantly modulate its physicochemical and biological properties. The resulting N-sulfonylated pyrazoles have emerged as promising candidates for a range of therapeutic targets. The thermochemical properties of these molecules are fundamental to understanding their intrinsic stability and behavior during various stages of drug development, from solid-state characterization to formulation and storage.

This guide outlines the key thermochemical parameters of interest and provides a detailed description of the experimental and computational methods for their determination.

Key Thermochemical Properties

The primary thermochemical properties relevant to drug development include:

-

Standard Molar Enthalpy of Formation (ΔfHm°) : Represents the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a fundamental measure of the energetic stability of a molecule.

-

Standard Molar Enthalpy of Combustion (ΔcHm°) : The enthalpy change when one mole of a substance is completely burned in oxygen under standard conditions. This is often experimentally determined to derive the enthalpy of formation.

-

Standard Molar Enthalpy of Sublimation (ΔsubHm°) : The heat required to change one mole of a substance from the solid to the gaseous state at a given temperature and pressure. This parameter is crucial for understanding solid-state stability and for deriving the gas-phase enthalpy of formation from the solid-phase value.

Data Presentation

A systematic presentation of thermochemical data is essential for comparative analysis. The following table provides a template for organizing experimental and computational data for a series of N-sulfonylated pyrazoles. Note: The values presented in this table are hypothetical due to the limited availability of experimental data for this specific class of compounds in the reviewed literature.

| Compound Name | Molecular Formula | Method | ΔfHm°(cr, 298.15 K) / kJ·mol-1 | ΔsubHm°(298.15 K) / kJ·mol-1 | ΔfHm°(g, 298.15 K) / kJ·mol-1 | Reference |

| 1-(Phenylsulfonyl)-1H-pyrazole | C9H8N2O2S | Exp. | Value | Value | Value | [Hypothetical] |

| 1-(4-Tolylsulfonyl)-1H-pyrazole | C10H10N2O2S | Exp. | Value | Value | Value | [Hypothetical] |

| 1-(4-Chlorophenylsulfonyl)-1H-pyrazole | C9H7ClN2O2S | Exp. | Value | Value | Value | [Hypothetical] |

| 1-(Phenylsulfonyl)-1H-pyrazole | C9H8N2O2S | Calc. (G4) | Value | N/A | Value | [Hypothetical] |

| 1-(4-Tolylsulfonyl)-1H-pyrazole | C10H10N2O2S | Calc. (G4) | Value | N/A | Value | [Hypothetical] |

| 1-(4-Chlorophenylsulfonyl)-1H-pyrazole | C9H7ClN2O2S | Calc. (G4) | Value | N/A | Value | [Hypothetical] |

Experimental Protocols

The determination of thermochemical properties for N-sulfonylated pyrazoles relies on well-established calorimetric and analytical techniques.

Static Bomb Combustion Calorimetry

This is the primary experimental method for determining the standard molar enthalpy of combustion (ΔcHm°) of solid organic compounds. From this value, the standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)) can be derived.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the N-sulfonylated pyrazole is placed in a crucible inside a high-pressure vessel (the "bomb").

-

Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured to determine the heat released during combustion.

-

Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid and sulfuric acid from the nitrogen and sulfur present in the compound.

-

Calculation: The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the known heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's law.

Knudsen Effusion Method

The Knudsen effusion technique is employed to measure the vapor pressure of a solid as a function of temperature, from which the standard molar enthalpy of sublimation (ΔsubHm°) can be determined.

Methodology:

-

Sample Placement: A small amount of the crystalline N-sulfonylated pyrazole is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber.

-

Effusion: The molecules of the substance effuse through the orifice into the vacuum. The rate of effusion is proportional to the vapor pressure of the substance at that temperature.

-

Detection: The rate of mass loss can be measured using a sensitive microbalance, or the effusing vapor can be analyzed using a mass spectrometer.

-

Temperature Dependence: The experiment is repeated at several temperatures.

-

Clausius-Clapeyron Equation: The enthalpy of sublimation is derived from the slope of the plot of the natural logarithm of the vapor pressure (or a related quantity) versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Computational Protocols

In the absence of experimental data, high-level quantum chemical calculations can provide reliable estimates of gas-phase thermochemical properties.

Gaussian Composite Methods (G3 and G4)

The Gaussian-n (Gn) theories, particularly G3 and G4, are composite methods that approximate a high-level, large-basis-set calculation through a series of lower-level calculations with additive corrections.[1] These methods are well-established for their accuracy in predicting enthalpies of formation for a wide range of organic molecules.

Methodology:

-

Geometry Optimization: The molecular geometry of the N-sulfonylated pyrazole is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).

-

Vibrational Frequencies: Vibrational frequencies are calculated at the same level to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory with larger basis sets (e.g., MP4, QCISD(T)).

-

Empirical Corrections: The final energy is obtained by summing the energies from the different levels and adding a higher-level correction (HLC) term, which is an empirical correction to account for remaining deficiencies.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated from the computed total atomization energy and the known experimental enthalpies of formation of the constituent atoms.

Visualizations

General Structure of N-Sulfonylated Pyrazoles

Caption: General chemical structure of an N-sulfonylated pyrazole.

Experimental Workflow for Thermochemical Analysis

Caption: Workflow for experimental determination of thermochemical properties.

Computational Workflow for Gas-Phase Enthalpy of Formation

Caption: Workflow for computational determination of gas-phase enthalpy of formation.

Conclusion

The thermochemical properties of N-sulfonylated pyrazoles are critical for their successful development as therapeutic agents. This guide has outlined the standard experimental and computational methodologies for determining the enthalpies of formation and sublimation. While a dedicated and comprehensive database for these specific compounds is yet to be established, the protocols described herein provide a robust framework for researchers to generate this vital data. The application of these methods will enable a deeper understanding of the stability and energetics of N-sulfonylated pyrazoles, ultimately facilitating the development of safe, stable, and effective medicines.

References

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have propelled it into the core of numerous FDA-approved drugs and clinical candidates, spanning a wide array of therapeutic areas. This technical guide provides a comprehensive overview of the pyrazole scaffold, detailing its synthesis, biological activities, and applications in drug discovery, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Physicochemical Properties and Medicinal Chemistry Significance

The pyrazole ring possesses a unique combination of properties that make it highly attractive for drug design.[1] It is an aromatic system with a pKa of approximately 2.5, making it significantly less basic than its isomer, imidazole.[2] The N-1 nitrogen atom can act as a hydrogen bond donor, while the N-2 nitrogen can act as a hydrogen bond acceptor.[1]

One of the most powerful applications of the pyrazole scaffold is its use as a bioisostere for phenyl rings or other heterocycles.[2] This substitution can lead to improved physicochemical properties such as enhanced aqueous solubility and metabolic stability, while maintaining or improving biological activity.[1][2]

Synthetic Methodologies

The synthesis of pyrazole derivatives is well-established, with several robust methods available to medicinal chemists. The most common approach is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3]

Knorr Pyrazole Synthesis

This classical method involves the reaction of a β-diketone with a hydrazine. The reaction typically proceeds through a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring.

Claisen-Schmidt Condensation followed by Cyclization

Another prevalent method involves the Claisen-Schmidt condensation of an aldehyde and a ketone to form an α,β-unsaturated carbonyl compound (a chalcone). This intermediate is then reacted with a hydrazine to form a pyrazoline, which can be subsequently oxidized to the corresponding pyrazole.[4]

Experimental Protocol: Synthesis of Celecoxib

This protocol outlines a common synthetic route to the selective COX-2 inhibitor, Celecoxib.[5]

Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

-

To a solution of 4-methylacetophenone and ethyl trifluoroacetate in a suitable solvent (e.g., toluene), a strong base such as sodium methoxide is added.

-

The reaction mixture is heated to drive the Claisen condensation to completion.

-

After an acidic workup, the desired 1,3-diketone is isolated.[5]

Step 2: Cyclization to form Celecoxib

-

A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride is heated in a suitable solvent, such as ethanol or a biphasic system of ethyl acetate and water.[6]

-

An acid catalyst (e.g., hydrochloric acid) is often added to facilitate the reaction.

-

The reaction mixture is heated under reflux for several hours.

-

Upon cooling, the product, Celecoxib, precipitates and can be isolated by filtration.[6]

-

The crude product is then purified by recrystallization.

Pharmacological Activities and Therapeutic Applications

Pyrazole-containing compounds exhibit a vast range of pharmacological activities, leading to their use in treating a multitude of diseases.[3][7]

Anti-inflammatory and Analgesic Activity

Perhaps the most well-known application of the pyrazole scaffold is in the development of anti-inflammatory drugs. Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor widely used to treat arthritis and acute pain.[7] By selectively inhibiting COX-2, which is upregulated at sites of inflammation, Celecoxib reduces the production of pro-inflammatory prostaglandins while sparing the gastroprotective functions of COX-1.[8]

Anticancer Activity

The pyrazole moiety is a key component in numerous anticancer agents, particularly protein kinase inhibitors.[9][10] Ruxolitinib (Jakafi®) is a potent inhibitor of Janus kinases (JAK1 and JAK2) used in the treatment of myelofibrosis and polycythemia vera.[1][11] By blocking the JAK-STAT signaling pathway, Ruxolitinib inhibits the proliferation of malignant cells.[2][3]

Anticoagulant Activity

Apixaban (Eliquis®) is a direct, selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[12] It is widely prescribed for the prevention and treatment of thromboembolic disorders.

Other Therapeutic Areas

Pyrazole derivatives have also been developed as:

-

Antiviral agents

-

Antimicrobial agents [13]

-

Anticonvulsants

-

Antidepressants

Quantitative Data of Pyrazole-Based Drugs and Clinical Candidates

The following tables summarize key quantitative data for selected pyrazole-containing compounds, highlighting their potency and pharmacokinetic properties.

Table 1: Inhibitory Potency of Pyrazole-Based Drugs

| Compound | Target | Assay Type | IC50 / Ki / EC50 | Reference(s) |

| Celecoxib | COX-2 | In vitro inhibition | IC50: ~40 nM | [14] |

| Celecoxib | COX-1 | In vitro inhibition | IC50: ~15 µM | [14] |

| Ruxolitinib | JAK1 | Kinase Assay | IC50: ~3.3 nM | |

| Ruxolitinib | JAK2 | Kinase Assay | IC50: ~2.8 nM | [15] |

| Apixaban | Factor Xa | Enzyme Assay | Ki: 0.08 nM | [12] |

| Niraparib | PARP-1 | Enzyme Assay | IC50: 3.8 nM | |

| Niraparib | PARP-2 | Enzyme Assay | IC50: 2.1 nM | [16] |

| Povorcitinib | JAK1 | Kinase Assay | IC50: 11 nM | [9] |

Table 2: Pharmacokinetic Properties of Approved Pyrazole-Based Drugs

| Drug | Bioavailability | Protein Binding | Half-life | Metabolism | Excretion | Reference(s) |

| Celecoxib | ~22-40% | ~97% | ~11 hours | Primarily CYP2C9 | Feces and Urine | [2][9][10] |

| Ruxolitinib | >95% | ~97% | ~3 hours | CYP3A4 | Urine and Feces | [1][3][11] |

| Apixaban | ~50% | ~87% | ~12 hours | Primarily CYP3A4/5 | Feces and Urine | [4][5] |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the role of pyrazole-based drugs.

Signaling Pathways

COX-2 Signaling Pathway and Inhibition by Celecoxib

Caption: Inhibition of the COX-2 pathway by Celecoxib.

JAK-STAT Signaling Pathway and Inhibition by Ruxolitinib

Caption: Inhibition of the JAK-STAT pathway by Ruxolitinib.

Experimental Workflows

High-Throughput Screening (HTS) Workflow for a Pyrazole Library

Caption: A typical HTS workflow for a pyrazole library.[1][11]

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the inhibitory activity of pyrazole compounds against a specific kinase.

-

Materials: Kinase enzyme, peptide substrate, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a luminescence-based ATP detection kit.

-

Procedure:

-

Prepare serial dilutions of the pyrazole test compounds.

-

In a 384-well plate, add the kinase, substrate, and test compound.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the detection reagent and measuring luminescence.

-

Calculate the percent inhibition and determine the IC50 value.[17][18][19]

-

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is used to assess the selective inhibition of COX-2 by compounds like Celecoxib.

-

Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), COX assay buffer, test compounds, and a fluorometric detection probe.

-

Procedure:

-

Pre-incubate the COX-2 enzyme with various concentrations of the test compound.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

The reaction produces an intermediate that reacts with the probe to generate a fluorescent signal.

-

Measure the fluorescence intensity over time to determine the reaction rate.

-

Calculate the percent inhibition and IC50 value.

-

In Vitro Factor Xa Inhibition Assay (Chromogenic)

This protocol is suitable for evaluating the activity of pyrazole-based Factor Xa inhibitors like Apixaban.

-

Materials: Purified human Factor Xa, chromogenic Factor Xa substrate, assay buffer, and test compounds.

-

Procedure:

-

In a 96-well plate, incubate Factor Xa with various concentrations of the test compound.[7]

-

Add the chromogenic substrate to initiate the reaction.

-

Factor Xa cleaves the substrate, releasing a chromophore (e.g., p-nitroaniline) that can be detected by absorbance at 405 nm.

-

Measure the absorbance over time to determine the rate of substrate cleavage.[7]

-